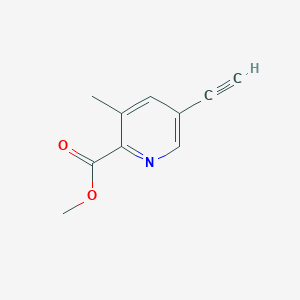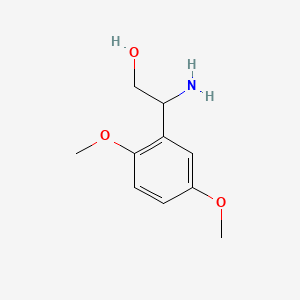
2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an aromatic ether that is structurally characterized by a 1,4-dimethoxybenzene ring substituted at position 2 by a 2-amino-1-hydroxyethyl group . This compound is a metabolite of midodrine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . The reduction reaction is carried out under controlled temperature conditions, usually between -10°C to 0°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar reduction pathways as described in laboratory settings, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on alpha-adrenergic receptors, making it relevant in pharmacological research.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Midodrine: The parent compound from which 2-Amino-2-(2,5-dimethoxyphenyl)ethanol is derived.
Desglymidodrine: Another metabolite of midodrine with similar alpha-adrenergic agonist activity.
2,5-Dimethoxyphenyl-2-hydroxyethylamine: A structurally related compound with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties, particularly its selective alpha-adrenergic agonist activity .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
InChI Key |
ZEXUYASSODBCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


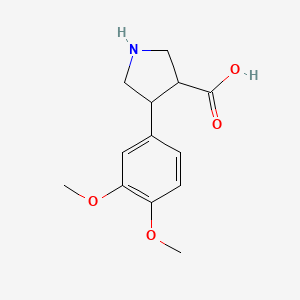
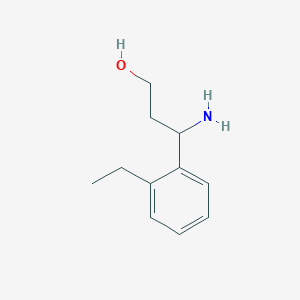
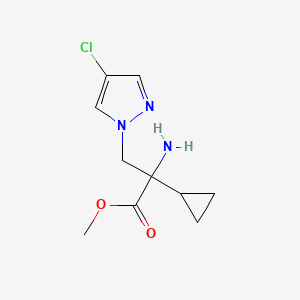
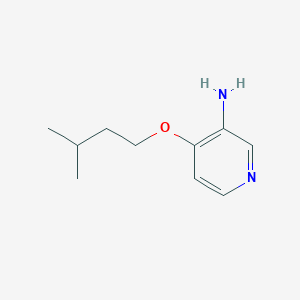
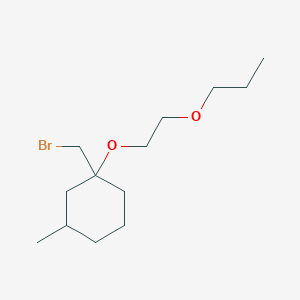
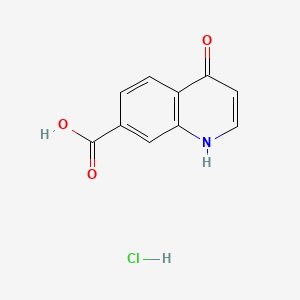
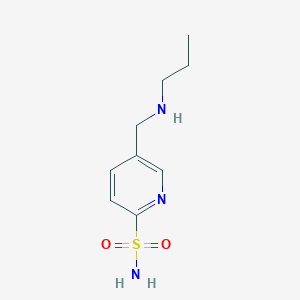
![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
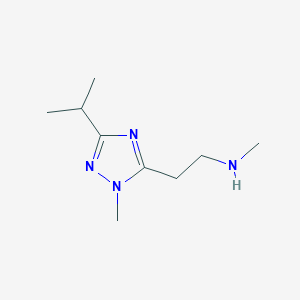
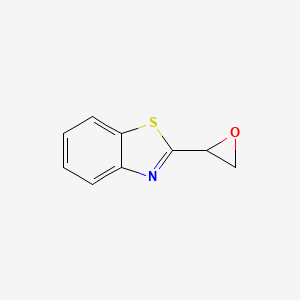
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
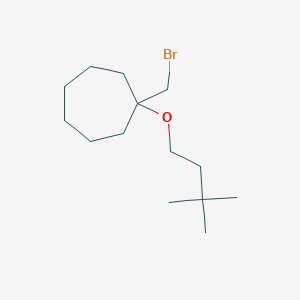
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
